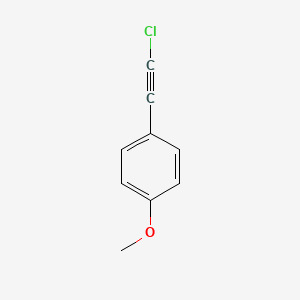

1-(Chloroethynyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

33491-06-4 |

|---|---|

Molecular Formula |

C9H7ClO |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

1-(2-chloroethynyl)-4-methoxybenzene |

InChI |

InChI=1S/C9H7ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 |

InChI Key |

ILJZGRRJJPWXBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CCl |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Chloroethynyl 4 Methoxybenzene

Influence of the Methoxy (B1213986) Group on Aromatic and Ethynyl (B1212043) Reactivity

The methoxy group (-OCH₃) profoundly dictates the reactivity of the entire molecule through a combination of electronic effects.

The methoxy group exhibits a dual electronic nature, characterized by both resonance and inductive effects that act in opposing directions. libretexts.org

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. stackexchange.comchemistrysteps.com This donation of electron density, known as a positive resonance effect (+R), increases the electron density of the aromatic ring, particularly at the ortho and para positions. vaia.com This electron-donating resonance effect is generally considered more powerful than the inductive effect. libretexts.orgchemistrysteps.comlibretexts.org

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bond. stackexchange.com This effect pulls electron density away from the aromatic ring. vaia.com

| Effect | Description | Impact on Aromatic Ring |

| Resonance (+R) | Delocalization of oxygen's lone pair electrons into the benzene ring's π-system. stackexchange.comchemistrysteps.com | Increases electron density, especially at ortho and para positions. vaia.com |

| Inductive (-I) | Withdrawal of electron density through the σ-bond due to oxygen's high electronegativity. stackexchange.comvaia.com | Decreases electron density on the aromatic ring. |

The net electron-donating nature of the methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. quora.comquora.com This activation is a direct consequence of the increased electron density within the ring, which stabilizes the positively charged intermediate (arenium ion) formed during electrophilic aromatic substitution. lkouniv.ac.in

The directing influence of the methoxy group channels incoming electrophiles primarily to the ortho and para positions. libretexts.org This is because the resonance structures show a significant increase in electron density specifically at these positions. vaia.comlearnexams.com For instance, the bromination of anisole (B1667542) (methoxybenzene) proceeds rapidly and yields predominantly the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer. libretexts.org The high reactivity of anisole derivatives often necessitates milder reaction conditions for electrophilic substitutions. libretexts.org

Electrophilic Reactions Involving the Chloroethynyl Moiety

The chloroethynyl group also participates in electrophilic reactions, although its reactivity is influenced by the attached aromatic system.

The electrophilic cyanation of alkynyl halides, including chloroalkynes, can be achieved using various cyanating agents. A notable method involves the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) in the presence of a zinc reagent. scilit.comexlibrisgroup.compublish.csiro.au In this process, zinc dust activates the carbon-halogen bond to form an in situ alkynyl zinc reagent. scilit.comexlibrisgroup.compublish.csiro.au This organozinc compound then undergoes a nucleophilic addition to the electrophilic cyano group of NCTS. scilit.comexlibrisgroup.compublish.csiro.au Subsequent elimination of a zinc complex yields the corresponding propiolonitrile. scilit.comexlibrisgroup.com While this method has been demonstrated for various phenylpropiolonitriles derived from alkynyl bromides, it is also applicable to less reactive alkynyl chlorides, albeit with lower yields. scilit.comexlibrisgroup.com

Other approaches to the cyanation of alkynes include copper-catalyzed reactions with cyanogen (B1215507) iodide or the use of less toxic reagents like azobisisobutyronitrile (AIBN) under specific conditions. researchgate.netrsc.org

| Reagent System | Description | Product |

| NCTS / Zn | In situ formation of an alkynyl zinc reagent followed by reaction with the electrophilic cyanating agent NCTS. scilit.comexlibrisgroup.compublish.csiro.au | Propiolonitrile |

| CuCN / Trimethylsilyl chloride | Copper-catalyzed cyanation of terminal acetylenes. researchgate.net | Cyanoalkyne |

| AMBN / Cu(OAc)₂ | Direct cyanation of terminal alkynes using a less toxic cyanating source. rsc.org | Alkynyl cyanide |

The triple bond of the chloroethynyl group is susceptible to electrophilic addition reactions such as hydrohalogenation and halogenation. The regioselectivity of these additions is typically governed by the electronic nature of the substituents on the aromatic ring. Given the electron-donating methoxy group at the para position, the addition of electrophiles like HBr or Br₂ would be expected to follow Markovnikov's rule, with the electrophilic species adding to the carbon atom further from the electron-donating group. However, specific experimental data for 1-(chloroethynyl)-4-methoxybenzene was not available in the search results.

Nucleophilic Reactions at the Halogenated Alkynyl Carbon

The carbon atom of the chloroethynyl group bearing the chlorine atom is electrophilic in nature and can be a site for nucleophilic attack. This reactivity is a key feature of haloalkynes and allows for the introduction of a variety of functional groups. While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of chloroalkynes suggests that it can undergo nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions. For instance, amination reactions on similar chloro-aromatic compounds have been reported using palladium-based catalysts. researchgate.net Furthermore, halogens on an aromatic ring that are activated by other substituents can undergo nucleophilic aromatic substitution. nih.gov

Radical-Mediated Transformations

The reactivity of the chloroethynyl group in this compound allows for its participation in radical-mediated transformations, offering pathways to functionalized vinyl derivatives.

Photo-Organocatalytic Hydrogen Atom Transfer with Chloroalkynes

Recent advancements in photoredox catalysis have enabled the use of chloroalkynes in hydrogen atom transfer (HAT) reactions. While specific studies focusing solely on this compound are not extensively documented, the general reactivity of chloroalkynes in photo-organocatalytic systems provides a framework for its potential transformations. In these reactions, a photocatalyst, upon excitation with visible light, can initiate a HAT process from a suitable hydrogen donor. The resulting radical can then add to the chloroalkyne, leading to the formation of a vinyl radical intermediate. This process allows for the hydroalkylation of the chloroalkyne, yielding valuable vinyl chloride products. The methoxy group on the phenyl ring of this compound would likely influence the reactivity and regioselectivity of such transformations.

Vinyl Radical Intermediate Formation

The formation of a vinyl radical is a key step in the radical-mediated transformations of this compound. This transient species can be generated through various methods, including the addition of a radical to the alkyne or via single-electron transfer processes. The stability and subsequent reactivity of the vinyl radical are influenced by the substituents on the double bond. In the case of this compound, the resulting vinyl radical would be substituted with a chlorine atom and a 4-methoxyphenyl (B3050149) group. This intermediate can then be trapped by various radical acceptors or undergo further reactions, such as cyclizations or atom transfer reactions, to generate a diverse array of products.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for various such transformations, enabling the formation of new carbon-carbon bonds.

Carbon-Carbon Bond Formation (e.g., Sonogashira, Negishi, Kumada-Tamao-Corriu Analogues with Aryl/Alkenyl Halides)

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of internal alkynes. libretexts.orgorganic-chemistry.org While this compound is a chloroalkyne, analogous couplings of haloalkynes are well-established. These reactions typically employ a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org The reaction of this compound with various aryl or alkenyl halides would provide access to a wide range of disubstituted alkynes bearing a 4-methoxyphenyl group. The general reaction conditions often involve catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper salt such as CuI. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance. This compound can, in principle, be coupled with various organozinc reagents under Negishi conditions to form new carbon-carbon bonds.

Kumada-Tamao-Corriu Coupling: The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org The coupling of this compound with Grignard reagents would offer another route to substituted alkynes. Nickel catalysts, such as NiCl₂(dppp), or palladium catalysts are typically employed for this transformation. organic-chemistry.orgwikipedia.org

| Coupling Reaction | Catalyst/Reagents | Product Type |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted alkynes |

| Negishi | Ni or Pd catalyst, Organozinc reagent | Substituted alkynes |

| Kumada-Tamao-Corriu | Ni or Pd catalyst, Grignard reagent | Substituted alkynes |

Table 1. Overview of Cross-Coupling Reactions for this compound. This table provides a general summary of the expected outcomes and typical catalyst systems for the application of major cross-coupling reactions to this compound.

Electrochemical Cross-Coupling Methods

Electrochemical methods offer a green and sustainable alternative to traditional cross-coupling reactions by minimizing the use of chemical oxidants and reductants. The electrochemical reduction of organic halides can generate radical anions or radical intermediates that can participate in coupling reactions. While specific electrochemical studies on this compound are not widely reported, the electrochemical reduction of related compounds like 4,4'-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene) (methoxychlor) has been investigated, demonstrating the feasibility of electrochemically induced C-Cl bond cleavage. semanticscholar.org Such approaches could potentially be applied to this compound to initiate cross-coupling reactions.

Stereoselective Cross-Coupling Applications

The development of stereoselective cross-coupling reactions is a major focus in organic synthesis, allowing for the controlled formation of chiral molecules. In the context of this compound, stereoselective cross-coupling reactions would enable the synthesis of enantioenriched products. For instance, asymmetric versions of the Kumada coupling have been developed for the synthesis of chiral biaryls. While specific applications to this compound are yet to be broadly explored, the general principles of asymmetric catalysis could be applied to its transformations. Chiral ligands on the metal catalyst can induce enantioselectivity in the coupling process, leading to the preferential formation of one enantiomer of the product.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic frameworks. Haloalkynes, such as this compound, are valuable substrates in these transformations. The electron-withdrawing character of the halogen can enhance the reaction rate, and the resulting halogenated cyclic product provides a handle for subsequent chemical modifications. acs.org

The [2+2] cycloaddition between an alkyne and an alkene is a fundamental method for synthesizing cyclobutene (B1205218) rings. For haloalkynes, this reaction has been successfully achieved using transition metal catalysis. Ruthenium-catalyzed [2+2] cycloadditions have been reported between haloalkynes and strained bicyclic alkenes like norbornene derivatives. acs.orgnih.gov In these reactions, the halide's presence was found to be compatible with the catalytic system and significantly increased the reactivity of the alkyne component. acs.org

Palladium catalysis has also enabled the [2+2] cycloaddition of haloalkynes with less strained, flexible alkenes such as cyclooctene, leading to the formation of four-membered ring systems under mild conditions. acs.org This approach highlights the utility of haloalkynes in forming carbocycles that might otherwise be difficult to access. acs.org

Table 1: Examples of [2+2] Cycloaddition Reactions with Haloalkynes

| Alkene | Haloalkyne | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Bicyclic Alkenes (e.g., Norbornene) | General Haloalkynes | Ruthenium Complex | Fused Cyclobutene | acs.org |

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a prominent reaction for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole (such as an azide, nitrile oxide, or nitrone) and a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgijrpc.com When an alkyne is used as the dipolarophile, the reaction can lead to the formation of aromatic heterocycles. wikipedia.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," traditionally uses terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles. acs.orgmdpi.com The use of haloalkynes like this compound in these [3+2] cycloadditions provides a strategic advantage, offering access to different regioisomers of substituted triazoles that are not achievable with terminal alkynes. acs.orgyoutube.com Similarly, reactions with other 1,3-dipoles, such as nitrile oxides, yield isoxazoles. youtube.com The reaction proceeds via a concerted, pericyclic mechanism, involving the 4 π-electrons of the dipole and the 2 π-electrons of the alkyne. organic-chemistry.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene). ijrpc.commasterorganicchemistry.com Alkynes can also serve as dienophiles in this reaction. The rate of the Diels-Alder reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com

This compound is expected to be a reactive dienophile. The chloro and ethynyl substituents are electron-withdrawing, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. This electronic characteristic suggests that this compound has strong potential to participate in Diels-Alder reactions to construct substituted, chlorinated cyclohexadiene derivatives, which can be valuable intermediates in organic synthesis. It can also participate in inverse-electron-demand Diels-Alder reactions, where the electronic roles are reversed. rsc.org

Functionalization Reactions

Metal-catalyzed hydrofunctionalization reactions, which involve the addition of an E-H bond (where E is carbon, oxygen, nitrogen, etc.) across a C-C triple bond, are of fundamental importance in modern synthesis. scispace.comopenaire.eu These reactions provide atom-economical routes to functionalized alkenes. openaire.euresearchgate.net Haloalkynes are particularly effective substrates in these transformations, yielding haloalkene products that are versatile intermediates for further reactions like cross-couplings. scispace.comopenaire.eu

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its efficiency and atom economy. ijrti.org In the context of alkynes, this often involves the oxidative cross-coupling of a C-H bond (from an arene, for example) with the alkyne C-H bond. ijrti.org

While this compound lacks an alkyne C-H bond, it can participate in related C-H functionalization reactions where it serves as the alkyne component. Metal-catalyzed hydroarylation, which involves the addition of an aromatic C-H bond across the alkyne, is a key example. scispace.com Gold and copper complexes have been shown to catalyze the oxidative coupling of electron-rich arenes with terminal alkynes. ijrti.org Similar catalytic systems can be envisioned for the intermolecular addition of arene C-H bonds across the triple bond of this compound. Furthermore, intramolecular C-H functionalization, where a C-H bond from within the same molecule adds across the alkyne, has been demonstrated for unactivated alkynes using platinum catalysis, providing a route to complex heterocyclic structures. nih.gov

Hydrofunctionalization provides a direct method for adding diverse functionalities across the alkyne triple bond.

Hydroalkynylation: This reaction involves the formal addition of a terminal alkyne's C-H bond across another alkyne. Gold(I)-catalyzed hydroalkynylation of haloalkynes has been shown to be an effective transformation. bohrium.com Studies on (chloroethynyl)benzene (B73019), a closely related substrate, confirm its suitability for this reaction. The process is believed to occur through the nucleophilic attack of the terminal alkyne onto the gold-activated haloalkyne, followed by protonolysis. bohrium.com Ruthenium catalysts have also been employed for the trans-hydroalkynylation of internal alkynes. acs.org

Hydroalkoxylation: The addition of an O-H bond from an alcohol across an alkyne is a direct route to enol ethers or ketones. For haloalkynes, this reaction can be promoted by simple bases, but metal catalysts are more commonly used. scispace.com A gold-based catalytic system has proven effective for the intermolecular hydroalkoxylation of (chloroethynyl)benzene with various aliphatic alcohols, demonstrating the feasibility of this transformation for chloroalkynes. scispace.com

In addition to these, the hydration (addition of water) of haloalkynes, often catalyzed by gold complexes, provides a straightforward synthesis of α-halomethyl ketones, which are valuable synthetic intermediates. scispace.comresearchgate.net

Table 2: Examples of Metal-Catalyzed Hydrofunctionalization of Haloalkynes

| Reaction Type | Substrate Example | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Hydroalkynylation | (Chloroethynyl)benzene | Au(I) / NHC Ligand | 1,3-Enyne | bohrium.com |

| Hydroalkoxylation | (Chloroethynyl)benzene | [AuCl(tBuBrettPhos)]/NaBARF | Chloro-substituted Vinyl Ether | scispace.com |

| Hydration | General Haloalkynes | [Au(NTf2)(XPhos)] | α-Halomethyl Ketone | researchgate.net |

Hetero- and Carbofunctionalizations

The chloroethynyl group is the primary site for hetero- and carbofunctionalization reactions, offering a versatile handle for the introduction of new molecular complexity.

Carbofunctionalization: Sonogashira Coupling

A prominent example of carbofunctionalization is the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org In the context of this compound, the chloroalkyne can act as the electrophilic partner, reacting with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The general scheme for a Sonogashira coupling involving an aryl halide is as follows:

R¹-X + H-≡-R² → R¹-≡-R² (where X = I, Br, Cl, or OTf) wikipedia.org

While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, including the use of specific phosphine (B1218219) ligands, have enabled their efficient use in Sonogashira couplings. organic-chemistry.org The reaction with this compound would proceed by the oxidative addition of the chloroalkyne to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base) and subsequent reductive elimination to yield the coupled product. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

A variety of terminal alkynes can be coupled, leading to a wide range of substituted arylalkynes. The electron-donating nature of the para-methoxy group can influence the reactivity of the aromatic ring, potentially affecting reaction kinetics.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | 1-(Alkynyl)-4-methoxybenzene derivative | Sonogashira Coupling |

Heterofunctionalization

The chlorine atom on the alkyne is a leaving group, enabling nucleophilic substitution reactions to introduce heteroatoms. Nucleophiles such as amines and thiols can potentially displace the chloride to form ynamines and thiaalkynes, respectively. These reactions would typically require specific conditions to overcome the lower reactivity of the chloroalkyne compared to other haloalkynes.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound—the alkyne and the methoxy group—can undergo oxidation and reduction, leading to a variety of transformed products.

Reduction of the Alkyne

The carbon-carbon triple bond is susceptible to reduction. Complete hydrogenation can be achieved using a catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas, which would reduce the alkyne all the way to an alkane, yielding 1-ethyl-4-methoxybenzene. lumenlearning.comopenstax.org

Partial reduction to an alkene can also be accomplished with stereochemical control. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, selectively forming the cis-alkene, (Z)-1-(chloroethenyl)-4-methoxybenzene. openstax.orgyoutube.comkhanacademy.org

Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing the trans-alkene, (E)-1-(chloroethenyl)-4-methoxybenzene. lumenlearning.comopenstax.org

| Starting Material | Reagents and Conditions | Product | Outcome |

| This compound | H₂, Pd/C or Pt | 1-Ethyl-4-methoxybenzene | Complete reduction to alkane |

| This compound | H₂, Lindlar's Catalyst | (Z)-1-(Chloroethenyl)-4-methoxybenzene | Partial reduction to cis-alkene |

| This compound | Na or Li, liquid NH₃ | (E)-1-(Chloroethenyl)-4-methoxybenzene | Partial reduction to trans-alkene |

Oxidation of the Alkyne and Methoxy Group

Oxidative cleavage of the alkyne can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com For an internal alkyne, this typically results in the formation of two carboxylic acids. In the case of this compound, a terminal alkyne derivative, ozonolysis would be expected to yield 4-methoxybenzoic acid and carbon dioxide. masterorganicchemistry.com

The methoxy group (-OCH₃) on the aromatic ring is generally stable to many oxidizing agents. However, under harsh oxidative conditions, it can potentially be cleaved. More subtle oxidations can sometimes occur at the benzylic position if one were formed from the alkyne. For instance, aerobic oxidation of aryl alkynes in the presence of nanomicelles in water has been reported to form β-ketosulfones when reacted with sulfinic acids. scispace.com The electron-donating methoxy group can also influence the susceptibility of the aromatic ring to oxidative processes. acs.org

| Starting Material | Oxidizing Agent | Potential Product(s) | Reaction Type |

| This compound | O₃, then workup | 4-Methoxybenzoic acid, CO₂ | Oxidative Cleavage |

| This compound | KMnO₄, heat | 4-Methoxybenzoic acid, CO₂ | Oxidative Cleavage |

Mechanistic and Computational Studies of this compound: A Review of Available Literature

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published studies available on the mechanistic and computational chemistry of the compound This compound .

The investigation sought to collate detailed research findings for an article structured around specific computational and experimental mechanistic probes. However, no literature could be retrieved that specifically addresses the following topics for this compound:

Computational Chemistry and Quantum Chemical Calculations:

Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) Analysis

Elucidation of Reaction Pathways, Transition States, and Intermediates

Investigation of Electronic Structure and Reactivity Profiles

Role of Solvent Effects in Reaction Mechanisms

Experimental Mechanistic Probes:

Kinetic Studies and Determination of Rate-Limiting Steps

The absence of data for this specific molecule prevents the generation of a scientifically accurate article covering the requested topics. While research exists for structurally related compounds, such as those with chloroethyl or chloromethyl groups, the unique electronic and steric properties of the chloroethynyl moiety mean that extrapolating such data would be scientifically unfounded and speculative.

Therefore, an article focusing solely on the mechanistic and computational studies of this compound cannot be produced at this time due to a lack of primary research in the field.

Mechanistic Studies and Computational Chemistry of 1 Chloroethynyl 4 Methoxybenzene

Experimental Mechanistic Probes

Kinetic Isotope Effect (KIE) Analysis

Kinetic Isotope Effect (KIE) analysis is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. While specific KIE studies directly involving 1-(chloroethynyl)-4-methoxybenzene are not extensively documented in readily available literature, the principles of KIE can be applied to understand potential reaction pathways. For instance, in reactions where a C-H bond adjacent to the methoxy (B1213986) group or on the aromatic ring is cleaved in the rate-determining step, substituting hydrogen with deuterium (B1214612) would be expected to result in a primary kinetic isotope effect (kH/kD > 1). The magnitude of this effect can provide insight into the transition state geometry.

In the context of reactions involving the chloroethynyl group, a secondary KIE might be observed. For example, if a reaction involves a change in hybridization at the acetylenic carbons, substituting ¹²C with ¹³C could lead to a small but measurable KIE. The absence of a significant KIE would suggest that the bond to the isotopic atom is not broken or significantly altered in the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reactant Pair | Rate Constant (k) at 298 K (s⁻¹) | kH/kD | Interpretation |

| This compound | kH = 1.0 x 10⁻⁴ | 1.05 | No primary KIE; C-H bond cleavage is not rate-determining. |

| 1-(Chloroethynyl)-4-(trideuteriomethoxy)benzene | kD = 0.95 x 10⁻⁴ |

Spectroscopic Interrogation of Reactive Intermediates

The direct observation of transient species is a cornerstone of mechanistic investigation. Techniques such as transient absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy are invaluable for identifying and characterizing reactive intermediates.

In reactions involving this compound, potential intermediates could include carbanions, carbocations, or radical species, depending on the reaction conditions. For instance, in a nucleophilic addition to the alkyne, a vinyl anion intermediate might be formed. This could be detected by ¹³C NMR spectroscopy through characteristic shifts of the sp²-hybridized carbons.

In photochemically induced reactions, transient absorption spectroscopy could be employed to observe excited states or radical ions. For example, the formation of a radical anion of this compound would be supported by spectroelectrochemical and computational data showing a charge-separated excited state.

Quenching Experiments for Radical Pathway Identification

To determine if a reaction proceeds through a radical mechanism, quenching experiments are often performed. These involve adding a radical scavenger to the reaction mixture. If the reaction rate is significantly diminished or the reaction is completely inhibited, it provides strong evidence for the involvement of radical intermediates.

Common radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,4-cyclohexadiene. In a hypothetical reaction of this compound, if a radical pathway is suspected, the addition of TEMPO would be expected to trap the radical intermediate, forming a stable adduct that could potentially be identified by mass spectrometry or NMR. researchgate.net The absence of such an effect would suggest that a radical pathway is unlikely.

Table 2: Illustrative Data from a Radical Quenching Experiment

| Reaction Conditions | Product Yield (%) | Interpretation |

| Standard Reaction | 85 | Baseline yield without scavenger. |

| With 1.5 eq. TEMPO | <5 | Significant inhibition suggests a radical pathway. researchgate.net |

| With 1.5 eq. 1,4-Cyclohexadiene | 10 | Strong evidence for the involvement of radical intermediates. |

Stereochemical Analysis and Origin of Stereoselectivity

When reactions of this compound generate products with new stereocenters, the analysis of the stereochemical outcome is crucial for understanding the mechanism. The stereoselectivity of a reaction (the preferential formation of one stereoisomer over another) provides insights into the geometry of the transition state.

For example, in an addition reaction across the chloroethynyl group, syn- or anti-addition products could be formed. The observed stereochemistry can help to distinguish between different mechanistic possibilities. A concerted syn-addition would lead exclusively to the syn-product, while a stepwise mechanism involving a freely rotating intermediate might result in a mixture of syn- and anti-products.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to calculate the energies of different transition states leading to the various stereoisomers. The calculated energy differences can then be correlated with the experimentally observed product ratios to provide a detailed model for the origin of stereoselectivity.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed ¹H NMR Spectral Analysis and Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 1-(Chloroethynyl)-4-methoxybenzene, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic and methoxy (B1213986) protons. rsc.org

The aromatic protons on the benzene (B151609) ring, due to their different positions relative to the chloroethynyl and methoxy substituents, exhibit characteristic splitting patterns and chemical shifts. The protons ortho to the methoxy group are expected to appear at a different frequency than those meta to it. The methoxy group itself gives rise to a singlet, typically in the range of 3.7-3.8 ppm, due to the three equivalent protons. rsc.org

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Other Protons (ppm) |

|---|---|---|---|

| This compound | Expected in the range of 6.8-7.5 ppm | Expected around 3.8 ppm | |

| 1-Methoxy-4-(phenylethynyl)benzene | 7.47-7.53 (m, 4H), 7.31-7.36 (m, 3H), 6.88 (d, J = 9.2 Hz, 2H) rsc.org | 3.83 (s, 3H) rsc.org | |

| 1-Methoxy-4-(p-tolylethynyl)benzene | 7.46 (d, J = 8.7 Hz, 2H), 7.41 (d, J = 8.2 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 6.87 (d, J = 9.2 Hz, 2H) rsc.org | 3.83 (s, 3H) rsc.org | 2.36 (s, 3H, -CH₃) rsc.org |

¹³C NMR Characterization of Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The two acetylenic carbons of the chloroethynyl group are of particular interest, with their chemical shifts providing insight into the electronic effects of the chlorine atom. The aromatic carbons will show a set of signals, with the carbon atom attached to the methoxy group appearing at a significantly different chemical shift compared to the others. The carbon of the methoxy group itself will also produce a characteristic signal. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Aromatic Carbons (ppm) | Acetylenic Carbons (ppm) | Methoxy Carbon (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|

| This compound | Expected in the range of 114-160 ppm | Expected in the range of 80-95 ppm | Expected around 55 ppm | |

| 1-Methoxy-4-(phenylethynyl)benzene | 159.59, 133.04, 131.44, 128.29, 127.92, 123.57, 115.36, 113.98 rsc.org | 89.35, 88.05 rsc.org | 55.29 rsc.org | |

| 1-Methoxy-4-(p-tolylethynyl)benzene | 159.46, 138.0, 132.96, 131.32, 129.06, 120.47, 115.57, 113.94 rsc.org | 88.63, 88.17 rsc.org | 55.28 rsc.org | 21.48 (-CH₃) rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. rsc.org

A sharp, weak to medium intensity band is expected in the region of 2200-2260 cm⁻¹, which is characteristic of the C≡C triple bond stretching vibration in a chloroalkyne. The C-Cl stretch of the ethynyl (B1212043) chloride would likely appear in the fingerprint region. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group would show a strong C-O stretching band around 1250 cm⁻¹. rsc.orgnist.gov

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C≡C Stretch (Chloroalkyne) | 2200 - 2260 rsc.org |

| Aromatic C-H Stretch | > 3000 rsc.org |

| Aromatic C=C Stretch | 1450 - 1600 rsc.org |

| C-O Stretch (Aryl Ether) | ~1250 rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₉H₇ClO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. libretexts.org This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule. libretexts.org Fragmentation of the molecular ion would likely involve the loss of a chlorine atom, a methyl group, or a CO group, providing further structural information. nist.gov

Advanced Analytical Methods for Halogenated Organic Compounds

Beyond standard spectroscopic techniques, specialized methods are employed to gain deeper insights into the properties and environmental fate of halogenated organic compounds.

Compound-Specific Isotope Analysis (CSIA) of Chlorine Isotopes

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the sources and transformation pathways of organic contaminants in the environment. researchgate.netenviro.wiki By measuring the ratio of stable isotopes (e.g., ³⁷Cl/³⁵Cl) in a specific compound, CSIA can provide valuable information about the processes that have acted upon it. researchgate.netnih.gov

In the context of this compound, CSIA of chlorine isotopes could be used to:

Identify sources of contamination: Different manufacturing processes or starting materials can lead to distinct chlorine isotopic signatures in the final product. nih.govnih.gov

Elucidate degradation mechanisms: Abiotic and biotic degradation processes often exhibit characteristic isotopic fractionation, where one isotope is transformed at a slightly different rate than the other. enviro.wiki By analyzing the change in the isotopic composition of this compound over time or along a contamination plume, it is possible to infer the degradation pathways involved. nih.gov

This technique has been successfully applied to a variety of chlorinated organic compounds to understand their environmental fate and to support remediation efforts. researchgate.netresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methoxy-4-(phenylethynyl)benzene |

| 1-Methoxy-4-(p-tolylethynyl)benzene |

| 1-(2-Methylbenzyloxy)-4-methoxybenzene |

| Deuterochloroform |

| 1-chloro-2-ethynylbenzene |

| 4-bromo-2-ethynylbenzene |

| 4-fluoro-2-ethynylbenzene |

| 1-ethynyl-3-methoxybenzene |

| 1-ethynyl-4-methoxybenzene |

| 1-(tert-butyl)-4-ethynylbenzene |

| 1-ethynyl-3-methylbenzene |

| 1-ethynyl-4-methylbenzene |

| ethynylcyclopentane |

| Tetrachloroethene |

| 1,2-dichloroethane |

| Trichloroethene |

| Vinyl chloride |

| 1,2-dichloroethane |

| cis-dichloroethene |

| 1-chloro-4-methoxybenzene |

| 1-(chloromethyl)-4-methoxybenzene |

| 4-methoxybenzaldehyde |

| 1-methoxy-4-methylbenzene |

| 4-methoxybenzenethiol |

| 1-methoxy-4-((E)-1,2-diphenylvinyl)benzene |

| 1-methoxy-4-(2-propenyl)benzene |

| 1-(cyclopropylmethyl)-4-methoxybenzene |

| 1-(2-chloroethyl)-4-methoxybenzene |

| 4-methoxybenzoic acid |

| 1-allyloxy-2-methoxy-benzene |

Chromatographic Techniques (e.g., GC×GC, HPLC, SFC) for Purity and Enantiomeric Excess Determination

The assessment of chemical purity and the determination of enantiomeric composition are critical quality control parameters for this compound, particularly in applications where stereochemistry and impurity profiles can significantly influence outcomes. A suite of advanced chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), are employed to provide detailed characterization of this compound. While comprehensive two-dimensional gas chromatography (GC×GC) offers powerful separation for complex volatile mixtures, conventional GC, HPLC, and SFC are more commonly documented for routine purity and enantiomeric excess analysis of compounds with similar structures.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. By vaporizing the sample and passing it through a capillary column with a carrier gas, impurities can be separated based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (FID) and Mass Spectrometry (MS) are common detectors. GC-MS, in particular, provides not only quantitative data on purity but also structural information for the identification of any impurities.

For substituted polyacetylenes and related aromatic compounds, GC analysis typically involves a non-polar or medium-polarity capillary column. The method can effectively separate starting materials, by-products, and degradation products from the main compound.

Table 1: Illustrative GC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

| Expected Retention Time | ~10-12 minutes |

| Purity Specification | ≥98% |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography is a versatile technique for the analysis of this compound, suitable for both purity determination and, crucially, for the separation of enantiomers when a chiral stationary phase (CSP) is used.

For purity analysis, reversed-phase HPLC is a common approach. An example method for a structurally similar compound, 1-Methoxy-4-methylbenzene, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water sielc.com. This approach can be adapted for this compound to separate polar and non-polar impurities.

The determination of enantiomeric excess is paramount if the compound is to be used in stereoselective applications. Since this compound possesses a chiral center at the chloroethynyl-substituted carbon, resolving its enantiomers is essential. This is achieved using HPLC with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds, including those with aromatic and acetylenic functionalities nih.govmdpi.com. The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is critical for achieving optimal separation nih.gov. For related chiral compounds, such as 1-(1-chloroethyl)-4-methoxybenzene, chiral HPLC is a standard technique for confirming enantiomeric excess .

Table 2: Representative HPLC Conditions for Purity and Enantiomeric Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose-based, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | Ambient or 30 °C | Ambient or 25 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Analyte | This compound and impurities | (R)- and (S)-1-(Chloroethynyl)-4-methoxybenzene |

| Typical Retention Time | 5-10 minutes | Enantiomer 1: ~8 min, Enantiomer 2: ~10 min |

| Resolution (Rs) | - | >1.5 |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography has emerged as a powerful green alternative to normal-phase HPLC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent like methanol (B129727) or ethanol (B145695) americanpharmaceuticalreview.com. This technique offers several advantages, including faster analysis times, reduced solvent consumption, and high separation efficiency.

For chiral compounds, SFC is often superior to HPLC in terms of speed and resolution. The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. Given its documented application for determining the enantiopurity of the related compound 1-(1-chloroethyl)-4-methoxybenzene, SFC is an excellent candidate for the enantioselective analysis of this compound .

Table 3: Illustrative SFC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellulose-based, 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Expected Retention Times | Enantiomer 1: ~3 min, Enantiomer 2: ~4 min |

| Expected Resolution (Rs) | >2.0 |

Applications of 1 Chloroethynyl 4 Methoxybenzene in Academic Organic Synthesis Research

Versatile Building Block in Complex Molecule Synthesis

The chloroethynyl moiety of 1-(chloroethynyl)-4-methoxybenzene serves as a highly versatile functional group for the construction of complex molecular scaffolds. The carbon-carbon triple bond can participate in a variety of transformations, including cycloaddition reactions and cross-coupling reactions, which are cornerstones of modern synthetic organic chemistry.

For instance, the alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions to construct various carbo- and heterocyclic rings. Reactions such as the Diels-Alder cycloaddition with dienes would lead to the formation of substituted cyclohexadiene derivatives, which are precursors to complex polycyclic systems. Similarly, [3+2] cycloaddition reactions with azides or nitrile oxides would provide access to triazole and isoxazole rings, respectively, which are prevalent in many biologically active molecules.

Moreover, the terminal chloroalkyne can be readily transformed into other functional groups, further expanding its synthetic utility. For example, reduction of the alkyne would yield either the corresponding alkene or alkane, allowing for the introduction of stereochemically defined double bonds or saturated carbon chains.

The presence of the chlorine atom on the alkyne also offers unique reactivity. It can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille couplings, after appropriate modification. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

Precursor for Diverse Functionalized Organic Molecules

This compound is an effective precursor for a wide array of functionalized organic molecules due to the high reactivity of the chloroethynyl group. The chlorine atom can be readily substituted by various heteroatom nucleophiles, providing a straightforward route to functionalized alkynes.

A notable example is the synthesis of alkynyl thioethers. In a visible-light-triggered and Rhodamine B-catalyzed reaction, this compound efficiently reacts with 3-methoxybenzenethiol. This reaction proceeds under mild conditions to yield the corresponding alkynyl thioether, demonstrating the utility of this compound as a precursor to sulfur-containing functionalized molecules.

The following table summarizes the key aspects of this transformation:

| Reactants | Catalyst/Conditions | Product Type |

| This compound, 3-methoxybenzenethiol | Visible light, Rhodamine B | Alkynyl thioether |

This reactivity is not limited to sulfur nucleophiles. Other nucleophiles, such as amines, phosphines, and alkoxides, could potentially displace the chlorine atom to generate a diverse range of functionalized alkynes, including ynamines, alkynylphosphines, and alkoxyacetylenes. These products are themselves valuable intermediates in organic synthesis.

Strategies for Achieving Chemo-, Regio-, and Stereoselective Transformations

Achieving selectivity is a paramount goal in organic synthesis. The structure of this compound offers several handles for controlling the chemo-, regio-, and stereoselectivity of its reactions.

Chemoselectivity: The differential reactivity of the chloroethynyl group and the aromatic ring allows for chemoselective transformations. For example, reactions at the alkyne, such as hydrohalogenation or hydration, can often be performed without affecting the aromatic ring. Conversely, electrophilic aromatic substitution on the methoxy-activated ring can be achieved while leaving the alkyne intact, provided that appropriate reaction conditions are chosen.

Regioselectivity: In reactions involving the alkyne, such as additions or cycloadditions, the electronic and steric properties of the 4-methoxyphenyl (B3050149) group can direct the regiochemical outcome. For instance, in the hydroboration-oxidation of the alkyne, the boron atom is expected to add preferentially to the carbon atom bearing the chlorine, leading to the formation of an α-chloro ketone after oxidation. The directing effect of the methoxy (B1213986) group in electrophilic aromatic substitution is also a classic example of regiocontrol, favoring substitution at the ortho positions.

Stereoselectivity: For reactions that generate new stereocenters, stereoselective control can be achieved through various strategies. For example, the reduction of the alkyne to a (Z)- or (E)-alkene can be controlled by the choice of reducing agent (e.g., Lindlar's catalyst for the cis-alkene or sodium in liquid ammonia (B1221849) for the trans-alkene). In cycloaddition reactions, the stereochemical outcome can often be predicted by frontier molecular orbital theory and steric considerations. Furthermore, the use of chiral catalysts can enable enantioselective transformations at the alkyne or on functional groups derived from it.

General strategies for achieving selectivity in reactions of haloalkynes are summarized in the table below:

| Selectivity Type | Strategy |

| Chemoselectivity | Exploiting the differential reactivity of the alkyne and the aromatic ring. |

| Regioselectivity | Utilizing the electronic and steric influence of the substituents on both the alkyne and the ring. |

| Stereoselectivity | Employing stereoselective reagents (e.g., for reduction) or chiral catalysts for asymmetric synthesis. |

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The 4-methoxyphenyl moiety is a common structural motif in a vast number of biologically active compounds, including many pharmaceuticals. This makes this compound an attractive starting material for the design and synthesis of novel derivatives for structure-activity relationship (SAR) studies in chemical biology and medicinal chemistry.

The general approach involves using the chloroethynyl group as a reactive handle to introduce a variety of substituents and linkers, thereby generating a library of related compounds. These compounds can then be screened for biological activity to identify key structural features that are important for their function.

For example, the alkyne can be used as a platform to construct a series of heterocyclic derivatives, such as triazoles or pyrazoles, through cycloaddition reactions. The substituents on the other reactant in the cycloaddition can be systematically varied to probe the effect of size, shape, and electronic properties on biological activity.

The table below illustrates a hypothetical SAR study design starting from this compound:

| Core Scaffold | R-group Variation (Example) | Potential Biological Target |

| 1-(4-Methoxyphenyl)-4-substituted-1,2,3-triazole | Alkyl, Aryl, Heteroaryl, Functionalized side chains | Kinases, GPCRs, Enzymes |

| 3-(4-Methoxyphenyl)-5-substituted-isoxazole | Electron-donating/withdrawing groups on an aromatic substituent | Various receptor types |

| Substituted quinolines via Friedländer annulation | Variation of the ketone reaction partner | Anticancer, Antimalarial |

By systematically modifying the structure of the derivatives and evaluating their biological activity, researchers can develop a deeper understanding of the SAR, which can guide the design of more potent and selective drug candidates. The versatility of this compound makes it a valuable tool in this iterative process of drug discovery.

Conclusion and Future Research Directions

Summary of Key Advancements in 1-(Chloroethynyl)-4-methoxybenzene Chemistry

While direct and extensive research on This compound is not widely documented, advancements in the broader field of haloalkyne chemistry provide a strong foundation for understanding its potential. The primary route to synthesizing this compound would likely involve the direct chlorination of its parent alkyne, 1-ethynyl-4-methoxybenzene. sigmaaldrich.comsigmaaldrich.com This terminal alkyne is a commercially available solid with a melting point of 28-29 °C and is known to participate in various organic transformations, including Sonogashira coupling and cycloaddition reactions. sigmaaldrich.com

The key advancement relevant to the synthesis of This compound lies in the development of selective halogenation methods for terminal alkynes. These methods often utilize electrophilic halogen sources to install a chlorine atom onto the terminal carbon of the alkyne, yielding the desired chloroalkyne.

Once synthesized, the reactivity of This compound would be dictated by the interplay of the chloroethynyl group and the methoxy-substituted aromatic ring. The methoxy (B1213986) group at the para position is an electron-donating group, which influences the electronic properties of the entire molecule. wikipedia.org This electronic influence is a key factor in its potential reactivity in various coupling and cycloaddition reactions.

Identification of Remaining Challenges and Research Gaps

Despite the foundational knowledge from the broader field of haloalkyne chemistry, significant research gaps exist specifically for This compound . A primary challenge is the limited number of documented, high-yielding synthetic protocols tailored for this specific molecule. While general methods for chloroalkyne synthesis exist, their application and optimization for a methoxy-substituted aryl alkyne require dedicated investigation.

A significant challenge in the chemistry of chloroalkynes, in general, is their reactivity in cross-coupling reactions compared to their bromo- and iodo-analogs. The stronger carbon-chlorine bond often necessitates harsher reaction conditions or more sophisticated catalyst systems to achieve efficient coupling. wikipedia.orglibretexts.org This presents a hurdle for the widespread application of This compound in synthetic chemistry.

Furthermore, there is a notable lack of comprehensive studies on the specific reactivity patterns of This compound . Detailed investigations into its participation in various reaction types, such as Sonogashira, Stille, and cycloaddition reactions, are needed to fully elucidate its synthetic utility. The influence of the p-methoxy group on the regioselectivity and stereoselectivity of these reactions is another area that remains largely unexplored.

The following table summarizes some of the key challenges and research gaps:

| Challenge/Research Gap | Description |

| Specific Synthetic Protocols | Lack of optimized and high-yielding methods for the synthesis of this compound. |

| Reactivity in Cross-Coupling | The inherent lower reactivity of the C-Cl bond compared to C-Br and C-I bonds requires the development of more active and selective catalysts. |

| Detailed Reactivity Studies | Comprehensive investigation of its behavior in various named reactions (e.g., Sonogashira, cycloadditions) is needed. |

| Influence of Methoxy Group | The electronic effect of the para-methoxy substituent on reaction outcomes needs to be systematically studied. |

| Characterization Data | A comprehensive database of its spectroscopic and physical properties is not readily available. |

Prospective Avenues for Novel Synthetic Methodologies and Reactivity Patterns

The existing challenges also present exciting opportunities for future research. A key avenue for exploration is the development of novel catalytic systems for the synthesis and functionalization of This compound . This could involve the design of new palladium, copper, or other transition metal catalysts with enhanced activity towards the activation of the C-Cl bond. wikipedia.orglibretexts.org

The exploration of copper-free Sonogashira coupling conditions is a particularly promising area. wikipedia.orglibretexts.org Developing such protocols for This compound would offer a more sustainable and cost-effective method for carbon-carbon bond formation.

Furthermore, the investigation of its cycloaddition reactions holds significant promise. The electron-rich nature of the methoxy-substituted aryl group, combined with the electron-withdrawing character of the chloroalkyne, could lead to unique reactivity in [2+2], [3+2], and [4+2] cycloadditions, providing access to novel heterocyclic and carbocyclic scaffolds. libretexts.orgyoutube.comyoutube.combeilstein-journals.org

Potential for Expanded Applications in Advanced Chemical Research

The unique structural features of This compound position it as a potentially valuable building block in several areas of advanced chemical research. Its ability to participate in a variety of coupling and cycloaddition reactions could be harnessed for the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.

The incorporation of the 4-methoxyphenylacetylene moiety is a common strategy in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The chloro-substituent on the alkyne provides a handle for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of these materials.

In medicinal chemistry, the anisole (B1667542) (methoxybenzene) substructure is present in numerous biologically active compounds. wikipedia.org The ability to introduce this moiety via a chloroalkyne intermediate could offer a new synthetic route to novel drug candidates. The alkyne itself can also be a key pharmacophore or a precursor to other functional groups.

The table below outlines potential research directions and applications:

| Research Direction | Potential Application |

| Development of Novel Catalysts | More efficient and sustainable synthesis of complex molecules. |

| Exploration of Cycloaddition Reactions | Access to novel heterocyclic and carbocyclic compounds for drug discovery and materials science. |

| Synthesis of Functional Materials | Creation of new liquid crystals, OLEDs, and other advanced materials with tailored properties. |

| Medicinal Chemistry | Development of new synthetic routes to biologically active molecules containing the anisole moiety. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.